molecular formula C19H21N5 B6640778 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine

Cat. No.: B6640778
M. Wt: 319.4 g/mol
InChI Key: MGFSLOHREJORAH-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with pyridine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the reaction of pyridine-4-carbaldehyde with 2-iodoaniline in the presence of a palladium catalyst and triethylamine in refluxing toluene . This is followed by further functionalization steps to introduce the pyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoroacetic acid for nucleophilic substitutions, and hydrogen gas for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine or quinazoline rings.

Scientific Research Applications

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is unique due to its specific combination of pyridine, pyrrolidine, and quinazoline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-6-17-16(5-1)19(21-11-14-24-12-3-4-13-24)23-18(22-17)15-7-9-20-10-8-15/h1-2,5-10H,3-4,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSLOHREJORAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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